molecular formula C13H20N2O2 B6205805 tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate CAS No. 810662-51-2

tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate

Cat. No.: B6205805
CAS No.: 810662-51-2
M. Wt: 236.3
InChI Key:
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Description

tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a dimethylphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate typically involves the reaction of 4-amino-2,5-dimethylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted carbamates. These products have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The tert-butyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-amino-5-dimethylphenyl)carbamate
  • tert-Butyl N-(4-amino-3,5-dimethylphenyl)carbamate
  • tert-Butyl N-(4-amino-2,6-dimethylphenyl)carbamate

Uniqueness

tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

810662-51-2

Molecular Formula

C13H20N2O2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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